4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
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Overview
Description
4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a benzoyl group substituted with chlorine and fluorine atoms, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 2-chloro-4,5-difluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 2-nitrophenylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines and other functionalized molecules .
Scientific Research Applications
4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An intermediate in the synthesis of various medicinal compounds.
1-Chloro-2,4-difluorobenzene: Used in nucleophilic aromatic substitution reactions.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A reagent for phosphitylation reactions.
Uniqueness
4-{5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-16-13-18(24)17(23)12-15(16)21(29)27-5-3-25(4-6-27)14-1-2-19(28(30)31)20(11-14)26-7-9-32-10-8-26/h1-2,11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCMDPBZTJGUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC(=C(C=C4Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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